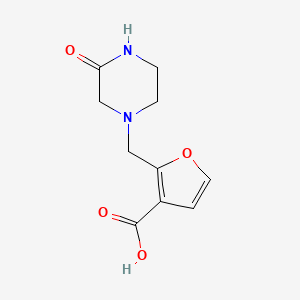
2-((3-Oxopiperazin-1-yl)methyl)furan-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Oxopiperazin-1-yl)methyl)furan-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2-((3-Oxopiperazin-1-yl)methyl)furan-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the furan derivative with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.
Oxidation and functionalization: The final steps involve the oxidation of the piperazine ring to introduce the oxo group and the functionalization of the carboxylic acid group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-((3-Oxopiperazin-1-yl)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common nucleophiles include amines, thiols, and halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((3-Oxopiperazin-1-yl)methyl)furan-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-((3-Oxopiperazin-1-yl)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic processes and ultimately causing cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-((3-Oxopiperazin-1-yl)methyl)furan-3-carboxylic acid can be compared with other similar compounds, such as:
2-((3-Oxopiperazin-1-yl)methyl)furan-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2-((3-Oxopiperazin-1-yl)methyl)thiophene-3-carboxylic acid: This compound features a thiophene ring instead of a furan ring, which may result in different chemical properties and biological activities.
2-((3-Oxopiperazin-1-yl)methyl)pyridine-3-carboxylic acid:
The uniqueness of 2-((3-Oxopiperazin-1-yl)methyl)furan-3-carboxylic acid lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-[(3-oxopiperazin-1-yl)methyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9-6-12(3-2-11-9)5-8-7(10(14)15)1-4-16-8/h1,4H,2-3,5-6H2,(H,11,13)(H,14,15) |
InChI-Schlüssel |
WUVHQOQVSPMJQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=O)N1)CC2=C(C=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


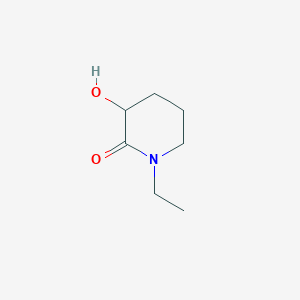
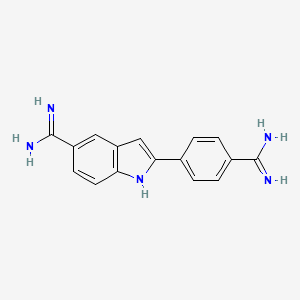
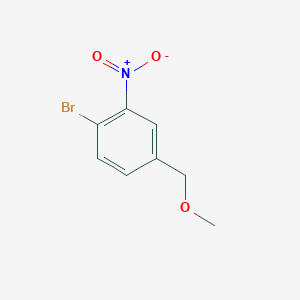

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)
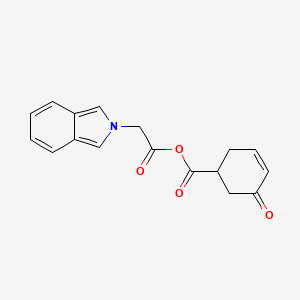
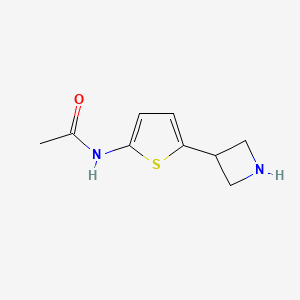
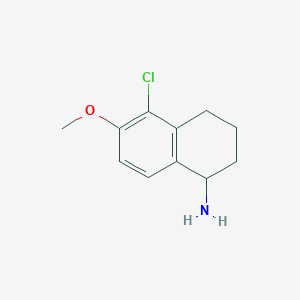
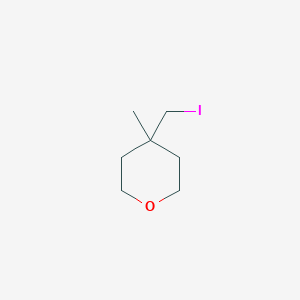
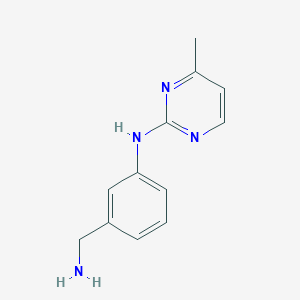

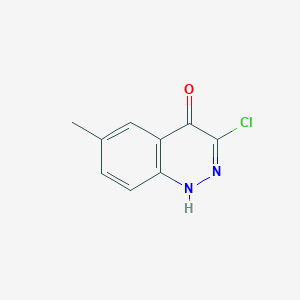
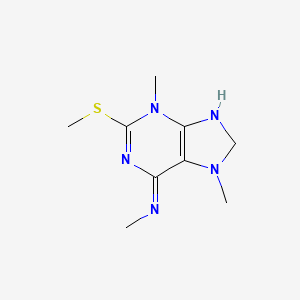
![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)
